molecular formula C24H22N2O4S B11308861 N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B11308861
M. Wt: 434.5 g/mol
InChI Key: BRTGMFRWVLJNNP-UHFFFAOYSA-N
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Description

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a structurally complex pyrrole derivative characterized by:

  • A benzyl group at the pyrrole ring's N1 position.
  • 4,5-Dimethyl substitutions on the pyrrole core.
  • A phenylsulfonyl group at the C3 position.
  • A furan-2-carboxamide moiety linked via an amide bond at C2.

Its molecular formula is C₂₄H₂₂N₂O₄S (MW: 434.5 g/mol), with a canonical SMILES string: CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CC4=CC=CC=C4)C . The compound's structural diversity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-17-18(2)26(16-19-10-5-3-6-11-19)23(25-24(27)21-14-9-15-30-21)22(17)31(28,29)20-12-7-4-8-13-20/h3-15H,16H2,1-2H3,(H,25,27)

InChI Key

BRTGMFRWVLJNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The phenylsulfonyl group can be added via sulfonylation using phenylsulfonyl chloride in the presence of a base.

    Formation of the Furan-2-carboxamide: The furan-2-carboxamide moiety can be introduced through an amide coupling reaction using furan-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions, sulfonyl chlorides for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Modifications

A. Substituent Variations on the Pyrrole Ring
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound 1-Benzyl, 3-(phenylsulfonyl), 4,5-dimethyl, furan-2-carboxamide C₂₄H₂₂N₂O₄S 434.5 Anti-inflammatory, kinase inhibition (hypothesized)
N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]thiophene-2-carboxamide 2-Methoxyethyl substituent, thiophene ring C₂₃H₂₅N₂O₅S₂ 497.6 Enhanced enzyme inhibition due to thiophene's electron-rich nature
N-[1-Cyclopentyl-4,5-dimethyl-3-(4-methylphenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide Cyclopentyl group, 4-methylphenylsulfonyl C₂₈H₃₀N₂O₄S 502.6 Improved lipophilicity for membrane permeability

Key Insights :

  • Thiophene substitution (vs. furan) increases molecular weight and electron density, which may alter reactivity and target selectivity .
B. Sulfonyl Group Variations
Compound Name Sulfonyl Group Impact on Properties
Target Compound Phenylsulfonyl Moderate electron-withdrawing effect, stabilizes negative charge
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide 4-Fluorophenylsulfonyl Enhanced electronegativity, potentially improving binding to polar active sites
N-[1-Benzyl-4,5-dimethyl-3-(4-methylphenylsulfonyl)-1H-pyrrol-2-yl]butanamide 4-Methylphenylsulfonyl Increased steric bulk, may reduce solubility

Key Insights :

  • Fluorine substitution on the sulfonyl group enhances electronegativity and hydrogen-bonding capacity , improving interactions with polar residues in enzymatic targets .

Functional Group Replacements

A. Carboxamide Moieties
Compound Name Carboxamide Structure Key Differences
Target Compound Furan-2-carboxamide Planar furan ring with conjugated π-system
N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzene-2-carboxamide Benzene-2-carboxamide Rigid benzene ring, no heteroatom
N-{3-[(4-Fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide Tetrahydrofuran-2-carboxamide Saturated tetrahydrofuran ring, reduced conjugation

Key Insights :

  • The furan ring in the target compound offers a balance of conjugation and ring strain , favoring interactions with both hydrophobic and polar regions of biological targets .

Biological Activity

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C24H28N2O3S
  • Molecular Weight : 424.6 g/mol
  • Structural Features : The compound contains a pyrrole ring substituted with a phenylsulfonyl group and a benzyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of mTORC1 : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which can be advantageous in cancer therapy by targeting tumor cells under metabolic stress .
  • Cell Proliferation : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Interaction with Biological Targets : The presence of functional groups such as sulfonamides and amides suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MIA PaCa-2 pancreatic cancer cells. The IC50 value was found to be in the submicromolar range, indicating potent activity against this cell line .

Autophagy Modulation

The compound's ability to modulate autophagy has been a focal point of research:

  • Case Study 2 : Experiments showed that treatment with the compound resulted in an increase in autophagic markers such as LC3-II in starved conditions. This suggests that it may enhance autophagic flux under certain conditions while impairing it under others, highlighting its complex role in cellular metabolism .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-[4-methylbenzoyl]-4,5-dimethylpyrroleContains a methylbenzoyl groupPotential anticancer activityLacks sulfonamide functionality
N-[phenylethyl]-4,5-dimethylpyrroleContains an ethylene bridgeModerate enzyme inhibitionLess complex than target compound
N-[benzothiazole]-4,5-dimethylpyrroleContains a benzothiazole moietyAntibacterial propertiesDifferent heterocyclic structure

This table illustrates how this compound stands out due to its specific functional groups contributing to its unique biological activities and potential applications in drug development.

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